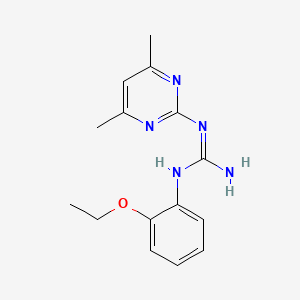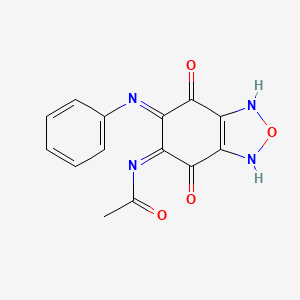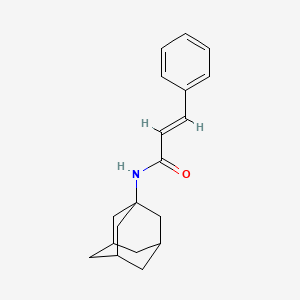
5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as EHPD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. EHPD is a member of the pyrimidine family and has been found to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it has been proposed that 5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione exerts its antitumor activity by inducing apoptosis in cancer cells. 5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Inhibition of topoisomerase II activity can lead to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to exhibit a number of biochemical and physiological effects. 5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is also stable under normal laboratory conditions and can be stored for long periods of time. However, 5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, which can make it challenging to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on 5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is the development of 5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of 5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and to investigate its potential use in the treatment of inflammatory and oxidative stress-related diseases.
Conclusion:
In conclusion, 5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its wide range of biological activities. 5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to possess antitumor, antiviral, anti-inflammatory, and antioxidant properties. 5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several advantages for lab experiments, including ease of synthesis and stability. However, 5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione also has some limitations, such as its water insolubility and limited understanding of its mechanism of action. Further research is needed to fully understand the potential of 5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione as a therapeutic agent.
Méthodes De Synthèse
5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized using a variety of methods. One common method involves the reaction of ethyl acetoacetate with 3-ethoxy-4-hydroxybenzaldehyde in the presence of ammonium acetate and ethanol. The resulting product is then treated with thiosemicarbazide to obtain 5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. Another method involves the reaction of ethyl acetoacetate with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a catalyst such as piperidine, followed by treatment with thiosemicarbazide to obtain 5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Applications De Recherche Scientifique
5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to possess a wide range of biological activities, including antitumor, antiviral, anti-inflammatory, and antioxidant properties. 5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been found to exhibit antiviral activity against herpes simplex virus type 1 and 2. Additionally, 5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-2-19-10-6-7(3-4-9(10)16)5-8-11(17)14-13(20)15-12(8)18/h3-6,16H,2H2,1H3,(H2,14,15,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIURLZNHRKGTPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-6-hydroxy-2-sulfanylpyrimidin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)
![1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole](/img/structure/B5910291.png)

![4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5910304.png)
![2-[2-(4-chlorophenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5910327.png)
![5,7-dimethyl-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5910331.png)


![3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5910357.png)
![2-[2-(2-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5910359.png)

![1-hydroxy-3-methyl-2-(1-piperidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910368.png)

